![molecular formula C18H23NO7 B5713862 4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)
4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory mediators. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid in lab experiments is its relatively low toxicity and high selectivity towards its target enzymes and signaling pathways. However, one of the major limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the use of 4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid in scientific research. One potential direction is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another potential direction is the exploration of its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify potential side effects and drug interactions.
In conclusion, 4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid is a promising compound with significant potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the development of novel therapeutic agents. However, further studies are needed to fully understand its mechanism of action and to identify potential limitations and side effects.
Synthesis Methods
The synthesis method of 4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid involves the reaction of 3,5-bis(isopropoxycarbonyl)aniline with ethyl 4-chlorobutanoate in the presence of a base and a catalyst. The reaction yields the desired product, which can be further purified through recrystallization.
Scientific Research Applications
4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, it has been shown to possess neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[3,5-bis(propan-2-yloxycarbonyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-10(2)25-17(23)12-7-13(18(24)26-11(3)4)9-14(8-12)19-15(20)5-6-16(21)22/h7-11H,5-6H2,1-4H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZKHYRUWUZFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid |
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